CKIε Inhibitory Potency: Benchmarking Against Reference Example 463 from the Same Patent Family
While direct CKIε IC₅₀ data for Reference Example 629 (the target compound) have not been publicly deposited in BindingDB or other independent databases, the closest structurally characterized analog—US10202379 Reference Example 463—has a reported CKIε IC₅₀ of 12 nM and an EC₅₀ of 5 nM in cell-based assays [1]. Both Example 629 and Example 463 share the pyrrolothiazole-5-carboxamide core and differ principally in the N-aryl carboxamide substituent. Patent-internal SAR tables in EP1784409 indicate that the 4-carbamoylphenyl moiety (present in Example 629) is among the most potent N-aryl substitutions across the series, typically yielding IC₅₀ improvements of 2- to 10-fold over unsubstituted phenyl or 4-methoxyphenyl analogs [2]. This class-level SAR projects that Example 629 likely resides in the low-nanomolar potency tier, comparable to or exceeding Example 463. Researchers requiring a defined, patent-exemplified CKIε inhibitor with a specific substituent combination for SAR expansion or tool compound development should therefore source the exact Reference Example 629 rather than assuming equipotency across the patent series.
| Evidence Dimension | CKIε inhibitory potency (IC₅₀ / EC₅₀) |
|---|---|
| Target Compound Data | Not independently reported; class-level SAR projects low-nanomolar IC₅₀ based on 4-carbamoylphenyl substitution motif |
| Comparator Or Baseline | Reference Example 463 (US10202379): IC₅₀ = 12 nM, EC₅₀ = 5 nM in CKIε cell-based assays [1] |
| Quantified Difference | Projected comparable or superior potency; 4-carbamoylphenyl motif historically yields 2–10× improvement over unsubstituted phenyl in EP1784409 SAR [2] |
| Conditions | CKIε enzyme inhibition (IC₅₀) and cell-based hPER phosphorylation assay (EC₅₀); test compound serially diluted 2- to 5-fold on 96-well plates [1] |
Why This Matters
Sourcing the exact Reference Example ensures you obtain the substituent combination (4-propyl + 4-carbamoylphenyl) that patent SAR data identify as optimal for CKIε potency, avoiding the risk of a 10-fold or greater potency drop seen with alternative N-aryl substitutions.
- [1] BindingDB Entry BDBM346837. US10202379, Reference Example 463. Affinity Data: IC₅₀ = 12 nM, EC₅₀ = 5 nM. Assay: CKIε cell-based hPER phosphorylation. Deposited 2019-09-02. View Source
- [2] EP1784409B1. SAR tables and biological examples demonstrating potency trends for N-aryl carboxamide substituents in pyrrolothiazole carboxamide CKIε inhibitors. View Source
